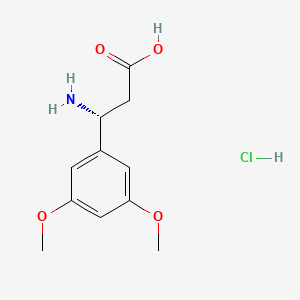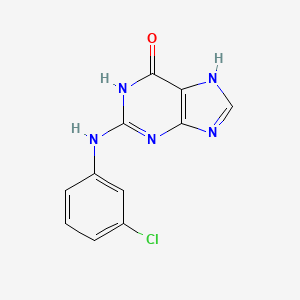
2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide typically involves a condensation reaction between 3-methylindole and 2-chloroacetamide . The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the acetamide moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form corresponding oxindole derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, leading to their diverse biological activities . The compound may exert its effects by binding to specific proteins and modulating their activity, thereby influencing cellular processes such as inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide can be compared with other indole derivatives, such as:
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound has similar structural features but includes a hydroxyimino group, which may confer different biological activities.
N-(4-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This derivative features a substituted phenyl ring, which can enhance its antioxidant properties.
Propriétés
Numéro CAS |
61985-40-8 |
|---|---|
Formule moléculaire |
C14H17ClN2O |
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
2-chloro-N-[3-(3-methylindol-1-yl)propyl]acetamide |
InChI |
InChI=1S/C14H17ClN2O/c1-11-10-17(8-4-7-16-14(18)9-15)13-6-3-2-5-12(11)13/h2-3,5-6,10H,4,7-9H2,1H3,(H,16,18) |
Clé InChI |
BFNJMBMWBKKBEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)CCCNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B11855381.png)
![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)

![3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11855403.png)
![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)

![[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855417.png)

![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)


![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)


